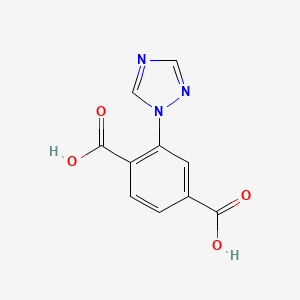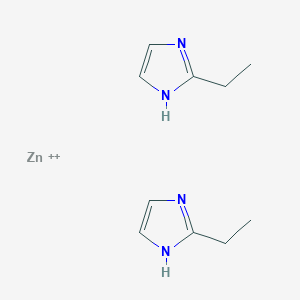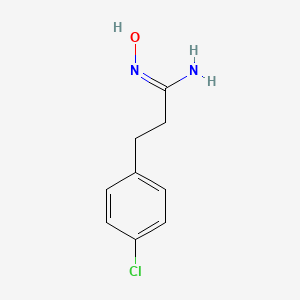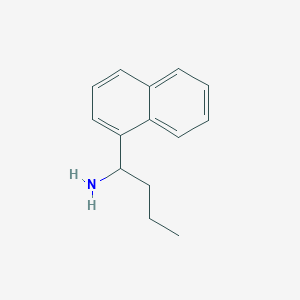![molecular formula C11H13N3O B11759651 [2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol](/img/structure/B11759651.png)
[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol is a heterocyclic compound that contains both pyrazole and pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol typically involves the formation of the pyrazole and pyridine rings followed by their fusion. One common method starts with the preparation of 1-ethyl-1H-pyrazole, which is then reacted with a pyridine derivative under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings .
Scientific Research Applications
[2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound can be used in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of [2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar structural framework and have been studied for their biomedical applications.
Pyrazole derivatives: These compounds have a wide range of applications in chemistry and biology due to their versatile reactivity.
Uniqueness
What sets [2-(1-ethyl-1H-pyrazol-5-yl)pyridin-3-yl]methanol apart is its specific combination of pyrazole and pyridine rings, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[2-(2-ethylpyrazol-3-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c1-2-14-10(5-7-13-14)11-9(8-15)4-3-6-12-11/h3-7,15H,2,8H2,1H3 |
InChI Key |
AUBYUVQYGOSCJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)C2=C(C=CC=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)

![4-Iodo-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B11759594.png)
![Methyl 2-azabicyclo[2.1.1]hexane-3-carboxylate](/img/structure/B11759597.png)

![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)

![6,7-Dihydro-5H-cyclopenta[c]pyridine-1,7-diamine dihydrochloride](/img/structure/B11759613.png)



![[(4-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11759640.png)


